molecular formula C17H13BrCl2N4 B5247278 [1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene

[1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene

Cat. No.: B5247278
M. Wt: 424.1 g/mol
InChI Key: ZNZAJZDWMKIKJW-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene: is a complex organic compound characterized by the presence of bromine, chlorine, and diazene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylhydrazine with 3,4-dichlorobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by diazotization to introduce the diazene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and high-pressure reactions can be employed to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the diazene group can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, depending on the specific reaction conditions employed .

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, altering the activity of the target molecule. Additionally, the bromine and chlorine atoms can form halogen bonds, stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple sites for chemical modification, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[1-(4-bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N4/c1-10-17(22-21-13-5-8-15(19)16(20)9-13)11(2)24(23-10)14-6-3-12(18)4-7-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZAJZDWMKIKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)N=NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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